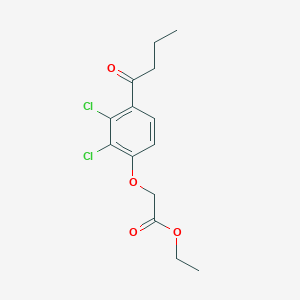

Ethyl(4-butyry-2,3-dichloro)phenoxyacetate

CAS No.:

Cat. No.: VC20425589

Molecular Formula: C14H16Cl2O4

Molecular Weight: 319.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16Cl2O4 |

|---|---|

| Molecular Weight | 319.2 g/mol |

| IUPAC Name | ethyl 2-(4-butanoyl-2,3-dichlorophenoxy)acetate |

| Standard InChI | InChI=1S/C14H16Cl2O4/c1-3-5-10(17)9-6-7-11(14(16)13(9)15)20-8-12(18)19-4-2/h6-7H,3-5,8H2,1-2H3 |

| Standard InChI Key | PBVGBFWAEFWKMK-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)C1=C(C(=C(C=C1)OCC(=O)OCC)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Properties

The IUPAC name for this compound is ethyl 2-(4-butanoyl-2,3-dichlorophenoxy)acetate . Key identifiers include:

-

CAS Registry Number: 2777-51-7

-

SMILES: CCC(C(=O)C1=C(C(=C(C=C1)OCC(=O)OCC)Cl)Cl

The molecule consists of a 2,3-dichlorophenoxy backbone linked to a butanoyl group at the 4-position and an ethyl acetate moiety via an ether bond. X-ray crystallography and computational modeling confirm a planar aromatic ring with steric hindrance from the chlorine atoms, influencing its reactivity and binding interactions .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of ethyl(4-butyryl-2,3-dichloro)phenoxyacetate involves multi-step Friedel-Crafts acylation and esterification reactions :

-

Acylation:

-

Esterification:

Representative Reaction Scheme:

Structural Analogues and SAR Studies

Modifications to the parent structure have been explored to optimize pharmacological activity:

-

Ester Group Variations: Replacement of the ethyl ester with tert-butyl or benzyl esters reduces antimalarial potency, as seen in comparative studies (IC₅₀: 9.0 μM for ethyl vs. >80 μM for tert-butyl) .

-

Chlorine Substitution: Dichloro substitution at the 2,3-positions enhances target binding affinity compared to mono- or non-chlorinated analogues .

-

Side Chain Elongation: Extending the butyryl chain to pentanoyl or hexanoyl groups decreases solubility and bioavailability .

Pharmacological Activity and Mechanisms

Antimalarial Properties

Ethyl(4-butyryl-2,3-dichloro)phenoxyacetate demonstrates moderate activity against Plasmodium falciparum, with an IC₅₀ of 18.8 μM in vitro . Its mechanism involves irreversible inhibition of falcipain-2 and falcipain-3, cysteine proteases critical for hemoglobin degradation in malaria parasites . The compound’s electrophilic α,β-unsaturated ketone moiety forms a Michael adduct with the catalytic cysteine residue (Cys-42 in falcipain-2), disrupting enzyme function .

Comparative Activity Data:

| Compound | IC₅₀ (μM) vs. Falcipain-2 | IC₅₀ (μM) vs. P. falciparum |

|---|---|---|

| Ethyl derivative | 66.4 ± 2.2 | 18.8 ± 1.5 |

| E-64 (control) | 5.3 ± 1.05 | 0.015 ± 0.008 |

Cytotoxicity and Selectivity

In cytotoxicity assays using human kidney epithelial cells (293T), the compound exhibits an IC₅₀ >160 μM, indicating a selectivity index (>8.5) favorable for antimalarial development .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.20 (t, 3H, J = 7.5 Hz, CH₂CH₃), 2.45 (q, 2H, J = 7.4 Hz, CH₂CO), 4.15 (s, 2H, OCH₂CO), 6.85–7.25 (m, 2H, aromatic) .

-

LC-MS: [M+H]⁺ = 319.2, retention time = 23.8 min (C18 column, acetonitrile/water gradient) .

Thermodynamic Properties

Applications and Future Directions

Medicinal Chemistry

The compound serves as a lead structure for non-peptidic cysteine protease inhibitors. Recent efforts focus on:

-

Biotinylated Derivatives: To enable affinity chromatography and target identification (e.g., compound 24 in ).

-

Combination Therapies: Synergy with chloroquine (IC₅₀ reduction to 0.24 μM in resistant strains) .

Industrial Synthesis

Patent US3255241 describes scalable methods for analogous phenoxyacetates, emphasizing aluminum chloride-mediated acylations and bromination steps .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume